

3-(4-Methylbenzoyloxy)flavone: A Technical Guide for Research Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-(4-methyl benzoyloxy) flavone*

Cat. No.: B600580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylbenzoyloxy)flavone is a synthetic derivative of the flavone backbone, a class of naturally occurring compounds known for their diverse biological activities. This guide provides a comprehensive overview of 3-(4-methylbenzoyloxy)flavone as a research intermediate, focusing on its synthesis, potential biological significance, and experimental considerations. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from closely related 3-acyloxyflavones to provide a robust framework for its use in research and development.

Chemical and Physical Properties

Property	Value	Source
CAS Number	808784-08-9	[1]
Molecular Formula	C ₂₃ H ₁₆ O ₄	[1]
Molecular Weight	356.37 g/mol	[1]
IUPAC Name	(4-oxo-2-phenyl-4H-chromen-3-yl) 4-methylbenzoate	[1]

Synthesis

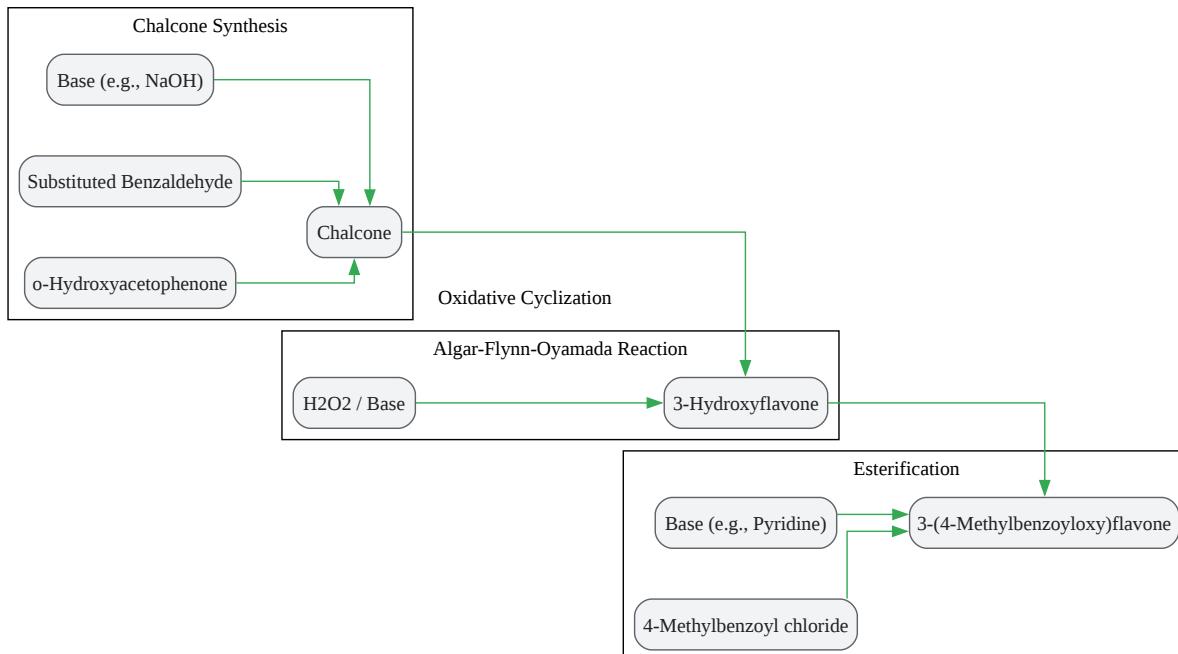
The synthesis of 3-(4-methylbenzoyloxy)flavone is anticipated to follow a two-step process, beginning with the synthesis of its precursor, 3-hydroxyflavone, followed by esterification.

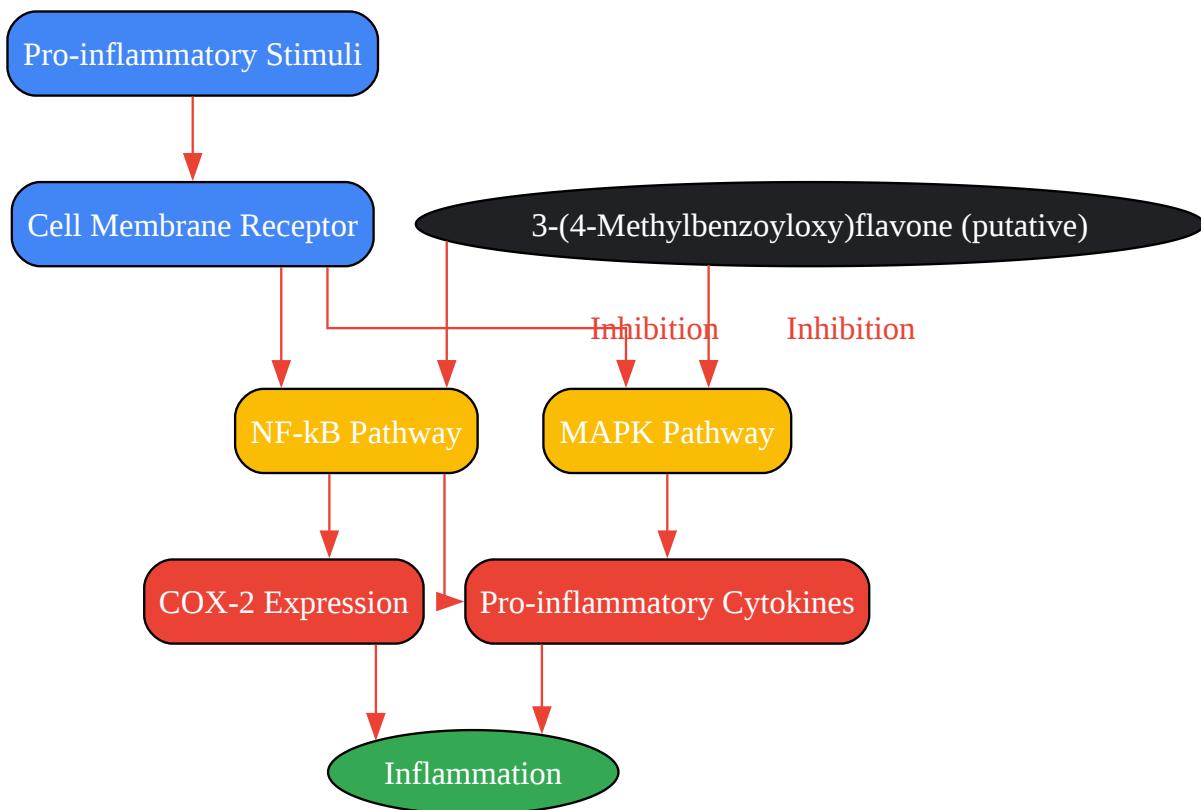
Part 1: Synthesis of 3-Hydroxyflavone

3-Hydroxyflavone is a critical precursor and can be synthesized via the Algar-Flynn-Oyamada (AFO) reaction.^{[2][3]} This reaction involves the oxidative cyclization of a chalcone.

Experimental Protocol: Algar-Flynn-Oyamada Reaction^[3]

- Chalcone Synthesis: An appropriate o-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in a solvent like ethanol to form a chalcone.
- Oxidative Cyclization: The purified chalcone is then dissolved in a suitable solvent (e.g., methanol or ethanol).
- An alkaline solution of hydrogen peroxide is added dropwise to the chalcone solution.
- The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Upon completion, the mixture is acidified to precipitate the crude 3-hydroxyflavone.
- The solid product is collected by filtration, washed, and recrystallized from an appropriate solvent to yield pure 3-hydroxyflavone.


Part 2: Esterification to Yield 3-(4-Methylbenzoyloxy)flavone


The final step involves the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride.

Experimental Protocol: Esterification

- 3-Hydroxyflavone is dissolved in a dry, aprotic solvent (e.g., pyridine or dichloromethane) containing a base (e.g., triethylamine or pyridine itself).

- 4-Methylbenzoyl chloride is added dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
- The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
- The reaction is quenched with water or a dilute acid solution.
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield 3-(4-methylbenzoyloxy)flavone.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological evaluation of acyl derivatives of hydroxyflavones as potent antiproliferative agents against drug resistance cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 3. Synthesis, molecular properties, anti-inflammatory and anticancer activities of novel 3-hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [3-(4-Methylbenzoyloxy)flavone: A Technical Guide for Research Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b600580#3-4-methyl-benzoyloxy-flavone-as-a-research-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com